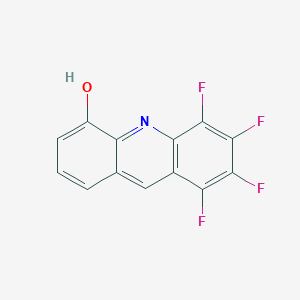
5,6,7,8-Tetrafluoroacridin-4-OL
Descripción general
Descripción
5,6,7,8-Tetrafluoroacridin-4-OL is a fluorinated derivative of acridin-4-ol, a compound known for its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine atoms in its structure significantly alters its chemical properties, making it a compound of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrafluoroacridin-4-OL typically involves the fluorination of acridin-4-ol. This can be achieved through various methods, such as:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.
Nucleophilic fluorination: Employing sources of fluoride ions, such as potassium fluoride (KF) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors, where precise control of reaction conditions (temperature, pressure, and reaction time) is crucial to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrafluoroacridin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorine atoms or other parts of the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,6,7,8-Tetrafluoroacridin-4-OL is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound's derivatives are explored for their therapeutic potential. They may be used in the treatment of various diseases, including infections and cancer.
Industry: In the industry, this compound is used in the production of dyes, fluorescent probes, and other chemical products.
Mecanismo De Acción
The mechanism by which 5,6,7,8-Tetrafluoroacridin-4-OL exerts its effects involves its interaction with biological targets. The fluorine atoms enhance its binding affinity to certain proteins and enzymes, leading to the inhibition of specific pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Acridin-4-ol: The non-fluorinated precursor of 5,6,7,8-Tetrafluoroacridin-4-OL.
8-Hydroxyquinoline: Another fluorinated compound with similar biological activities.
Quinoline derivatives: Compounds with similar structures and applications in medicine and industry.
Uniqueness: this compound stands out due to its high fluorine content, which significantly alters its chemical and biological properties compared to its non-fluorinated counterparts. This makes it a unique compound with potential for specialized applications.
Propiedades
IUPAC Name |
5,6,7,8-tetrafluoroacridin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F4NO/c14-8-6-4-5-2-1-3-7(19)12(5)18-13(6)11(17)10(16)9(8)15/h1-4,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGLRKIGLHBUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30840092 | |
| Record name | 5,6,7,8-Tetrafluoroacridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30840092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816420-20-9 | |
| Record name | 5,6,7,8-Tetrafluoroacridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30840092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


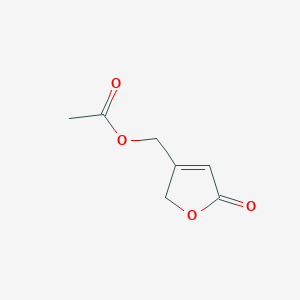
![8-amino-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B3358593.png)
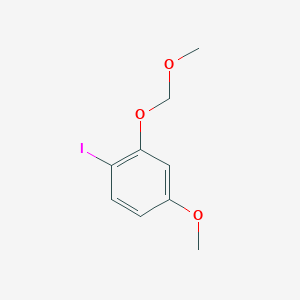
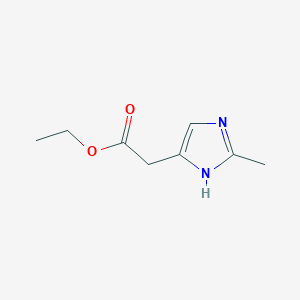
![3-hydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B3358607.png)
![5-amino-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3358638.png)
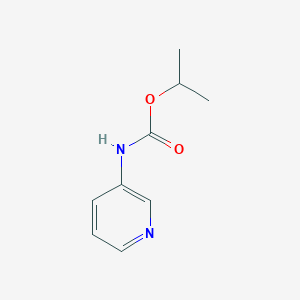
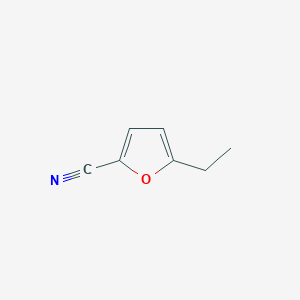
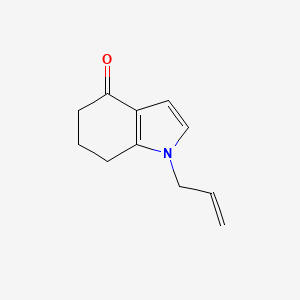
![methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3358667.png)
![3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B3358675.png)
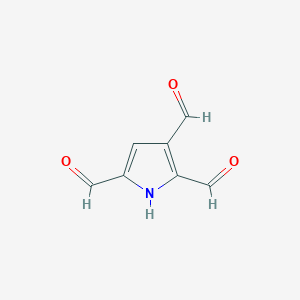
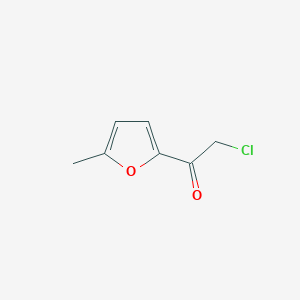
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-amine](/img/structure/B3358704.png)
